N-Chlorotaurine
Overview
Description
N-Chlorotaurine (NCT) is an organic compound that is synthesized from the reaction of sodium chlorite and aqueous ammonia. It is a naturally occurring molecule found in the human body and has been studied for its potential uses in medicine, biochemistry, and physiology. NCT has been studied for its antimicrobial, antiviral, and anti-inflammatory properties, as well as its potential to reduce oxidative stress. It has been shown to be effective against a variety of bacteria, viruses, and fungi.
Scientific Research Applications
Antiviral Properties : NCT shows virucidal activity against Herpes simplex virus and adenovirus. Its ability to reduce virus titers suggests potential as an antiviral agent in human medicine (Nagl, Larcher, & Gottardi, 1998).
Treatment of Infectious Conjunctivitis : In a phase II study, NCT was well tolerated and effective in curing bacterial conjunctivitis, with potential for treating other eye infections (Nagl, Teuchner, Pöttinger, Ulmer, & Gottardi, 2000).
Bactericidal Effect : NCT demonstrates significant bactericidal activity at various concentrations and is more effective in acidic conditions. This supports its role in the human defense system against bacterial infections (Nagl, Hess, Pfaller, Hengster, & Gottardi, 2000).
Fungal Infection Treatment : NCT is promising for topical therapy of fungal infections due to its microbicidal activity and good tolerability, even for sensitive body regions (Nagl, Arnitz, & Lackner, 2017).
Antimicrobial Agent in Yeast Infections : NCT shows fungicidal activity against Candida spp., impacting fungal virulence factors. This supports its use as a topical antimicrobial agent in yeast infections (Nagl, Gruber, Fuchs, Lell, Lemberger, Borg-von Zepelin, & Würzner, 2002).
Safety and Antiseptic Properties : NCT is well-tolerated and effective against a range of pathogens, including bacteria, fungi, viruses, and parasites. Its safety profile supports its use in various medical applications (Gottardi & Nagl, 2010).
Chemical Properties : Research into the chemical properties of NCT, particularly its reactions and stability, underlines its role in the human defense system and its practical applicability as a disinfectant (Gottardi & Nagl, 2002).
Effectiveness Against Multiresistant Bacteria : NCT demonstrates activity against various multidrug-resistant bacteria, highlighting its potential as a topical antiseptic in combating resistant pathogens (Anich, Orth-Höller, Lackner, & Nagl, 2021).
Urinary Tract Infection Treatment : NCT was used to treat a urinary tract infection caused by Pseudomonas aeruginosa, showing good tolerability and bactericidal action, although it was not able to completely eradicate the infection (Nagl, Pfausler, Schmutzhard, Fille, & Gottardi, 1998).
Postantibiotic Effect : NCT exhibits a postantibiotic effect on Staphylococcus aureus, delaying regrowth and reducing virulence, which could be significant in medical treatments (Nagl, Hengster, Semenitz, & Gottardi, 1999).
properties
IUPAC Name |
2-(chloroamino)ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMHHSLZJLPMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)NCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199047 | |
Record name | N-Chlorotaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Chlorotaurine | |
CAS RN |
51036-13-6 | |
Record name | N-Chlorotaurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-chlorotaurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Chlorotaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.